cis-3-fluorocyclohexan-1-amine hydrochloride
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Overview
Description
cis-3-Fluorocyclohexan-1-amine hydrochloride: is an organic compound with the molecular formula C6H13ClFN. It is a derivative of cyclohexane, where a fluorine atom is attached to the third carbon and an amine group is attached to the first carbon in the cis configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with cyclohexanone.
Fluorination: The cyclohexanone undergoes fluorination to introduce the fluorine atom at the third carbon position. This can be achieved using reagents like Selectfluor.
Amination: The fluorinated cyclohexanone is then subjected to reductive amination to introduce the amine group at the first carbon. This step often involves the use of ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: The industrial production of cis-3-Fluorocyclohexan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Fluorocyclohexan-1-amine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: cis-3-Fluorocyclohexan-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of cis-3-Fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
trans-3-Fluorocyclohexan-1-amine hydrochloride: Differing in the configuration of the fluorine atom.
cis-4-Fluorocyclohexan-1-amine hydrochloride: Differing in the position of the fluorine atom.
cis-3-Chlorocyclohexan-1-amine hydrochloride: Differing in the halogen atom.
Uniqueness: cis-3-Fluorocyclohexan-1-amine hydrochloride is unique due to the specific positioning and configuration of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1S,3R)-3-fluorocyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMJPLQBZUZRS-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227199-22-4 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227199-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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